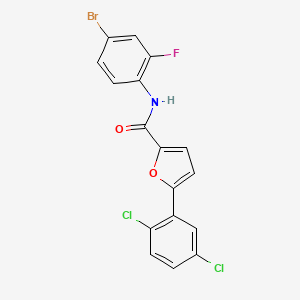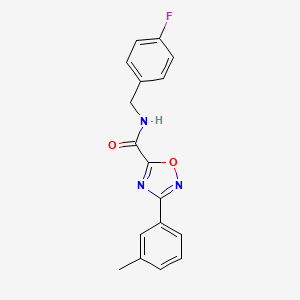![molecular formula C17H20O3 B4902957 1-[2-(4-methoxyphenoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B4902957.png)
1-[2-(4-methoxyphenoxy)ethoxy]-2,4-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-methoxyphenoxy)ethoxy]-2,4-dimethylbenzene is an organic compound that belongs to the class of aryloxy phenols This compound is characterized by the presence of a methoxyphenoxy group attached to an ethoxy chain, which is further connected to a dimethylbenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-methoxyphenoxy)ethoxy]-2,4-dimethylbenzene typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-methoxyphenol with 2-chloroethanol to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with 2,4-dimethylbenzene under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-methoxyphenoxy)ethoxy]-2,4-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-methoxyphenoxy)ethoxy]-2,4-dimethylbenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-[2-(4-methoxyphenoxy)ethoxy]-2,4-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene
- 2-[2-(4-methoxyphenoxy)ethoxy]naphthalene
- 1-[2-[2-(2-methoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine
Uniqueness
1-[2-(4-methoxyphenoxy)ethoxy]-2,4-dimethylbenzene is unique due to its specific structural features, such as the presence of both methoxyphenoxy and dimethylbenzene groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethoxy]-2,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-13-4-9-17(14(2)12-13)20-11-10-19-16-7-5-15(18-3)6-8-16/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDFDEJKWOZOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4902896.png)

![5-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4902906.png)
![5-Methyl-7-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4902911.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(5-methylfuran-2-yl)methylamino]pyridine-3-carboxamide](/img/structure/B4902929.png)
![1-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyethoxy)piperidine](/img/structure/B4902930.png)
![[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B4902935.png)
![2,6-di-tert-butyl-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B4902937.png)
![N~1~,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B4902944.png)

![N-[4-(benzylsulfamoyl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B4902955.png)
![N-[2-(1-methylpyrrolidin-2-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B4902970.png)
![4-methyl-3-[methyl(propyl)sulfamoyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4902978.png)
